2-(Thiophen-2-yl)-1,8-naphthyridine
Description
Properties
CAS No. |
65182-63-0 |
|---|---|
Molecular Formula |
C12H8N2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-thiophen-2-yl-1,8-naphthyridine |
InChI |
InChI=1S/C12H8N2S/c1-3-9-5-6-10(11-4-2-8-15-11)14-12(9)13-7-1/h1-8H |
InChI Key |
APUIYKBGFVZGBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
The Significance of 1,8 Naphthyridine Core Structures in Chemical Research
The 1,8-naphthyridine (B1210474) nucleus is a prominent nitrogen-containing heterocyclic scaffold that has garnered substantial attention from researchers globally. researchgate.netnih.gov This bicyclic aromatic system, one of six isomeric forms of naphthyridine, is a recurring motif in numerous biologically active synthetic compounds. researchgate.netresearchgate.net Its rigid structure and versatile reactivity make it a privileged scaffold in medicinal chemistry and materials science. researchgate.netnih.govresearchgate.net
The significance of the 1,8-naphthyridine core is underscored by the broad spectrum of pharmacological activities exhibited by its derivatives. nih.govnih.gov These compounds have been extensively studied and have shown potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic agents. nih.gov Furthermore, derivatives of 1,8-naphthyridine have demonstrated applications in treating neurological disorders such as Alzheimer's disease. nih.gov The therapeutic relevance of this scaffold is evidenced by the market presence of several drugs containing the 1,8-naphthyridine moiety, including the antibacterial agents nalidixic acid and enoxacin. researchgate.netrsc.org Beyond medicine, these derivatives are investigated for their rich photophysical properties, with applications in recognizing metal ions and biomolecules. researchgate.net
Table 1: Reported Biological Activities of 1,8-Naphthyridine Derivatives
| Biological Activity | Reference |
|---|---|
| Antimicrobial | researchgate.netnih.gov |
| Anticancer | researchgate.netresearchgate.netnih.gov |
| Antiviral | nih.govnih.gov |
| Anti-inflammatory | nih.gov |
| Analgesic | nih.gov |
| Anti-Alzheimer's | researchgate.netnih.gov |
| Antihypertensive | researchgate.netresearchgate.net |
| Antioxidant | researchgate.netnih.gov |
| Antimalarial | researchgate.netnih.gov |
| EGFR Inhibition | nih.gov |
The Role of Thiophene Moieties in Functionalized Heterocyclic Systems
Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, is a fundamental building block in the synthesis of many pharmaceuticals and agrochemicals. rroij.comwikipedia.org Its aromatic character is well-established, and it often serves as a bioisostere for a benzene (B151609) ring, meaning it can be substituted for benzene in a biologically active compound without a significant loss of activity. rroij.comwikipedia.orgslideshare.net This bioisosteric relationship allows medicinal chemists to modify molecules to enhance their therapeutic profiles. nih.gov
The incorporation of a thiophene moiety into a larger heterocyclic system can profoundly influence the molecule's physical, chemical, and biological properties. nih.gov Thiophene and its derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. slideshare.netnih.gov In the realm of materials science, thiophene-containing compounds are investigated for their photophysical properties. researchgate.netrsc.org The sulfur atom's lone pairs of electrons contribute to the π-electron system, which can be tailored to create materials with specific electronic and optical characteristics. wikipedia.org The introduction of a thiophene ring can lead to red-shifts in absorption and emission wavelengths and enhance intersystem crossing, which is crucial for applications like photodynamic therapy. nih.gov
Rationale for Investigating 2 Thiophen 2 Yl 1,8 Naphthyridine in Advanced Studies
Friedlander Condensation Approaches for 1,8-Naphthyridine Formation
The Friedlander condensation is a well-established and versatile method for the synthesis of quinolines and, by extension, naphthyridines. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Microwave-Assisted Green Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jchps.com In the context of 1,8-naphthyridine synthesis, microwave irradiation has been successfully employed in Friedlander condensation reactions. jchps.comtsijournals.com These methods are often considered "green" as they can be performed under solvent-free conditions, reducing the environmental impact. jchps.comtsijournals.com For instance, the condensation of 2-aminonicotinaldehyde with active methylene (B1212753) compounds can be efficiently carried out under microwave irradiation to afford 1,8-naphthyridine derivatives in good yields. tsijournals.com The use of solid supports like silica (B1680970) sulfuric acid or catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) under microwave conditions further enhances the efficiency and environmental friendliness of the synthesis. tsijournals.comhilarispublisher.com
One notable green approach involves the use of water as a solvent, which is advantageous due to its non-toxic and readily available nature. nih.govrsc.org Researchers have demonstrated the gram-scale synthesis of 1,8-naphthyridine derivatives via a Friedlander condensation in water, utilizing a metal-free ionic liquid like choline (B1196258) hydroxide (B78521) as a catalyst. nih.gov This method offers mild reaction conditions and straightforward product separation. nih.gov
Catalytic Systems in Friedlander Reactions
Various catalytic systems have been developed to improve the efficiency and selectivity of the Friedlander reaction for 1,8-naphthyridine synthesis. These catalysts can be broadly categorized into acidic, basic, and metal-based systems. While traditional methods often relied on strong acids or bases, which can lead to side reactions and difficult workup procedures, modern approaches focus on more benign and reusable catalysts. nih.gov
Ionic liquids (ILs) have gained prominence as both solvents and catalysts in these reactions. nih.govacs.org Basic ionic liquids, in particular, have shown remarkable catalytic activity. nih.govacs.org For example, [Bmmim][Im] has been identified as an effective catalyst for the Friedlander reaction under solvent-free conditions, and it can be reused multiple times without a significant loss of activity. nih.gov
Other catalytic systems that have been explored include:
Choline hydroxide (ChOH): A biocompatible and inexpensive ionic liquid that effectively catalyzes the reaction in water. nih.govacs.org
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO): A highly reactive and regioselective catalyst for the preparation of 2-substituted 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes. organic-chemistry.org
N-bromosulfonamides: These act as Lewis acids to facilitate a three-component condensation reaction for the synthesis of 1,8-naphthyridine derivatives under mild, room-temperature conditions. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Stille Coupling with Organostannane Reagents for Thiophene Integration
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. wikipedia.org This reaction is particularly useful for integrating heterocyclic moieties, such as thiophene, onto other aromatic scaffolds. In the synthesis of 2-(thiophen-2-yl)-1,8-naphthyridine, a key step would involve the coupling of a stannylated thiophene derivative, like trimethyl(thiophen-2-yl)stannane, with a halogenated 1,8-naphthyridine precursor. nih.gov
The general mechanism of the Stille reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium catalyst, ligands, and reaction conditions can significantly influence the outcome of the reaction. researchgate.netwiley-vch.de While highly effective, a notable consideration with Stille coupling is the toxicity of the organotin reagents. wikipedia.org
Oxidative Cyclization Strategies for Thiophene-Substituted Oxadiazoles
While not a direct synthesis of the 1,8-naphthyridine core itself, oxidative cyclization is a relevant strategy for modifying a pre-existing 1,8-naphthyridine scaffold to introduce other heterocyclic rings, such as oxadiazoles. For instance, a 1,8-naphthyridine derivative bearing a phenoxy acetic acid hydrazide group can undergo oxidative cyclization to form a 1,3,4-oxadiazole (B1194373) ring. researchgate.net
This type of transformation can be efficiently carried out using reagents like chloramine-T under microwave irradiation, which significantly accelerates the reaction rate and improves yields compared to conventional heating methods. researchgate.net This approach allows for the synthesis of more complex molecules where a thiophene-substituted 1,8-naphthyridine is further functionalized with an oxadiazole moiety. Another related strategy involves the tandem cycloisomerization and hydroxyalkylation of N-propargylamides with trifluoropyruvates, catalyzed by a Lewis acid like Zn(OTf)2, to produce oxazole (B20620) derivatives. mdpi.com
Other Novel Synthetic Pathways for 1,8-Naphthyridine Scaffolds
Research into the synthesis of 1,8-naphthyridines is ongoing, with several novel pathways being explored to improve efficiency, substrate scope, and environmental compatibility. Some of these innovative approaches include:
Intramolecular Cobalt-Catalyzed [2+2+2] Cyclizations: This method has been utilized to synthesize 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds, which can then be further functionalized to create libraries of compounds for biological screening. nih.govacs.org
Pictet-Spengler-type Cyclization: This reaction has been employed in the asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds, leading to the development of potent biologically active molecules. researchgate.net
Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, offer an efficient route to functionalized 1,6-naphthyridines. acs.org
Three-Component Reactions: The condensation of 2-aminopyridines, a cyanoacetate (B8463686) or malononitrile, and various aldehydes in the presence of a Lewis acid catalyst provides a facile, single-step synthesis of 1,8-naphthyridine derivatives at room temperature. organic-chemistry.org
These novel methods highlight the continuous efforts to develop more sophisticated and practical routes to access the medicinally important 1,8-naphthyridine core structure. researchgate.netnih.govumich.edu
Reactions Involving Vinamidinium Salts
A notable method for the synthesis of new 1,8-naphthyridine derivatives involves the reaction of vinamidinium salts with 2,6-diaminopyridine (B39239). researchgate.net In this approach, various 2-substituted vinamidinium salts are treated with 2,6-diaminopyridine to yield a series of substituted 1,8-naphthyridines. researchgate.net The structures of the resulting compounds have been rigorously confirmed through elemental analysis and various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, IR, UV/VIS, and mass spectrometry. researchgate.net
This synthetic route has been successfully employed to produce a range of 1,8-naphthyridine derivatives. The reaction's versatility allows for the introduction of different substituents, leading to a library of compounds with potentially diverse chemical properties.
Modified Doebner Reactions for Naphthyridine Synthesis
The Doebner reaction, a well-established method for quinoline (B57606) synthesis, has been adapted for the preparation of 1,8-naphthyridines. However, the success of this reaction is highly dependent on the nature of the substituents on the starting pyridine (B92270) ring. The use of 2-aminopyridine (B139424) with electron-withdrawing groups often leads to the formation of pyrimidine (B1678525) derivatives rather than the desired naphthyridine ring system. oregonstate.edu
Conversely, the presence of strong electron-releasing groups on the 2-aminopyridine ring facilitates the necessary cyclization at the C-3 position to form the 1,8-naphthyridine scaffold. oregonstate.edu For instance, the use of 2,6-diaminopyridine in the Doebner reaction has been shown to produce 1,8-naphthyridines. oregonstate.edu Similarly, 6-hydroxy-2-aminopyridine has also been effective in promoting the desired ring closure, albeit with lower yields compared to 2,6-diaminopyridine. oregonstate.edu
Further modifications to increase the yield of 1,8-naphthyridines include the use of pre-formed benzalpyruvic acid, which is then reacted with a 6-substituted 2-aminopyridine. oregonstate.edu The choice of aldehyde in the Doebner reaction also plays a crucial role, with o-methoxybenzaldehyde demonstrating higher yields compared to benzaldehyde (B42025) in certain instances. oregonstate.edu
A greener approach to the synthesis of substituted 1,8-naphthyridines utilizes the Friedländer reaction. rsc.org This method employs 2-aminonicotinaldehyde and various carbonyl compounds in water as the reaction solvent, offering high yields under mild conditions. rsc.org
Strategies for Forming Substituted Naphthyridin-4-ones
The synthesis of substituted 1,8-naphthyridin-4-ones, also referred to as 1,8-naphthyridin-2(1H)-ones, represents an important area of research. One strategy involves the use of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate as a key intermediate. researchgate.net This intermediate can be utilized in the synthesis of various 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)-ones. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(thiophen-2-yl)-1,8-naphthyridine derivatives in solution. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide critical information about the chemical environment of each atom.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectra of 2-(thiophen-2-yl)-1,8-naphthyridine derivatives are characterized by distinct signals for the protons of the naphthyridine and thiophene rings. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the rings. For instance, in the unsubstituted 1,8-naphthyridine, the protons at positions 2 and 7 appear at a lower field compared to other protons due to the deshielding effect of the nitrogen atoms. chemicalbook.com
In derivatives of 2-(thiophen-2-yl)-1,8-naphthyridine, the protons on the naphthyridine ring typically appear in the aromatic region of the spectrum. For example, a derivative with methyl groups at the 2 and 4 positions and an amino group at the 5 position of a benzo[b] ultraphysicalsciences.orgnih.govnaphthyridine ring system shows distinct chemical shifts for its protons. lew.ro The interpretation of these complex spectra is often aided by two-dimensional NMR techniques like COSY, which helps in identifying proton-proton coupling networks. lew.ro
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in 2-(Thiophen-2-yl)-1,8-naphthyridine Derivatives
| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|
| Naphthyridine H-3 | 7.35 | d | - |
| Naphthyridine H-4 | 8.58 | d | - |
| Naphthyridine H-5 | - | - | - |
| Naphthyridine H-6 | 8.22 | d | - |
| Naphthyridine H-7 | 7.23 | m | - |
| Thiophene H-3' | - | - | - |
| Thiophene H-4' | - | - | - |
| Thiophene H-5' | - | - | - |
Note: Data is compiled from related benzo[b] ultraphysicalsciences.orgnih.govnaphthyridone structures. lew.ro The exact chemical shifts for 2-(thiophen-2-yl)-1,8-naphthyridine may vary.
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectra provide valuable information about the carbon framework of 2-(thiophen-2-yl)-1,8-naphthyridine derivatives. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the electronic environment. The signals for the carbon atoms of the naphthyridine and thiophene rings typically appear in the downfield region of the spectrum, consistent with their aromatic character. chemicalbook.com
For instance, in a series of thiophene-containing 1,8-naphthyridine derivatives, the carbon signals were observed in specific ranges, with the carbons of the naphthyridine core and the thiophene moiety being clearly distinguishable. ultraphysicalsciences.org Techniques such as DEPT and HETCOR are often employed to differentiate between quaternary, methine, methylene, and methyl carbons and to correlate carbon signals with their attached protons, respectively. lew.ro
Table 2: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in a Thiophene-Containing 1,8-Naphthyridine Derivative
| Carbon | Chemical Shift (ppm) |
|---|---|
| Naphthyridine C-2 | 155.28 |
| Naphthyridine C-3 | 121.43 |
| Naphthyridine C-4 | 136.30 |
| Naphthyridine C-4a | 118.48 |
| Naphthyridine C-5 | 118.43 |
| Naphthyridine C-6 | 134.72 |
| Naphthyridine C-7 | 122.43 |
| Naphthyridine C-8 | 151.78 |
| Naphthyridine C-8a | 126.62 |
| Thiophene C-2' | - |
| Thiophene C-3' | - |
| Thiophene C-4' | - |
| Thiophene C-5' | - |
Note: Data is based on the related benzo[b] ultraphysicalsciences.orgnih.govnaphthyridone structure. lew.ro The exact chemical shifts for 2-(thiophen-2-yl)-1,8-naphthyridine may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 2-(thiophen-2-yl)-1,8-naphthyridine derivatives. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds.
Key vibrational bands for these compounds include:
C-H stretching vibrations of the aromatic rings, typically observed in the region of 3100-3000 cm⁻¹. mdpi.com
C=N and C=C stretching vibrations of the naphthyridine and thiophene rings, which appear in the 1650-1400 cm⁻¹ range. mdpi.comscielo.org.za
C-S stretching vibrations of the thiophene ring, which are generally found at lower wavenumbers.
For example, in a related compound, 3-[(thiophen-3-yl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, the aromatic C-H stretching vibrations were observed at 3141 and 3096 cm⁻¹, while the C=C stretching vibrations appeared at 1627, 1578, and 1516 cm⁻¹. mdpi.com
Table 3: Characteristic IR Absorption Bands for 2-(Thiophen-2-yl)-1,8-naphthyridine Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch | ~1600 |
| Aromatic C=C Stretch | 1600-1400 |
| C-S Stretch | ~700 |
Note: These are general ranges and the exact positions of the bands can vary depending on the specific derivative.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of 2-(thiophen-2-yl)-1,8-naphthyridine derivatives. Electron ionization (EI) is a common method used in conjunction with gas chromatography (GC-MS) for the analysis of these compounds. nih.gov
In the mass spectrum, the molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern observed in the spectrum offers valuable structural information. For instance, a study on various classes of drugs using GC-EI-MS highlighted how fragmentation patterns can help in the classification of unknown compounds. nih.gov For thiophene-containing 1,8-naphthyridine derivatives, the mass spectrum would be expected to show the molecular ion peak, and fragmentation could involve the cleavage of the bond between the thiophene and naphthyridine rings. ultraphysicalsciences.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectra of 2-(thiophen-2-yl)-1,8-naphthyridine derivatives typically exhibit absorption bands corresponding to π-π* and n-π* transitions. The position and intensity of these bands are influenced by the extent of conjugation in the molecule and the presence of various substituents.
Studies on related thiophene-containing compounds have shown that these molecules exhibit significant electronic absorption in the UV-Vis region. nih.gov The electronic transitions can be further investigated using computational methods like time-dependent density functional theory (TD-DFT) to understand the nature of the excited states. scielo.org.za
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
While specific crystallographic data for 2-(thiophen-2-yl)-1,8-naphthyridine was not found in the provided search results, studies on related heterocyclic systems demonstrate the power of this technique. For instance, X-ray diffraction studies on other naphthyridine and thiophene derivatives have provided detailed structural information, including the planarity of the ring systems and the nature of intermolecular interactions. researchgate.net Such data is crucial for understanding the structure-property relationships in these materials.
Coordination Chemistry and Metal Complex Formation with 2 Thiophen 2 Yl 1,8 Naphthyridine Ligands
Ligand Design Principles Incorporating Thiophene (B33073) and Naphthyridine Moieties
The design of 2-(thiophen-2-yl)-1,8-naphthyridine, also referred to in literature as 2-(2-thienyl)-1,8-naphthyridine (thNP), as a ligand is predicated on the distinct electronic and structural characteristics of its two constituent heterocyclic rings. The 1,8-naphthyridine (B1210474) core provides a classic bidentate, N,N'-chelating unit. The two nitrogen atoms are positioned in a pre-organized "pincer" that is ideal for coordinating to a metal center, forming a stable five-membered chelate ring. The rigid, planar structure of the naphthyridine scaffold is a common feature in ligands used for constructing stable metal complexes with predictable geometries.
The incorporation of a thiophene ring at the 2-position introduces several key features. Thiophene is an electron-rich aromatic heterocycle, and its presence can modulate the electronic properties of the entire ligand system through π-conjugation. This can influence the ligand field strength and the redox potentials of the resulting metal complexes. Furthermore, the thiophene ring offers an additional potential site for interaction. The sulfur atom can act as a soft donor, although this is less common when the strong N,N'-chelate is present. More significantly, the C-H bonds on the thiophene ring, particularly the one adjacent to the sulfur and the naphthyridine ring, can become activated upon coordination, leading to unique reactivity such as ortho-metalation or cyclometalation. This activation is a result of the donation of a C-H bonding electron pair to the metal center and back-donation from the metal's d-orbitals into the C-H σ* orbital, facilitating C-H bond cleavage.
Complexation with Transition Metal Ions
The complexing ability of 2-(thiophen-2-yl)-1,8-naphthyridine has been most thoroughly investigated with platinum-group metals. Information regarding its complexes with other transition metals is less specific and often inferred from related systems.
Copper(I) Complexes: Synthesis, Structural Aspects, and Photophysical Implications
While specific studies on copper(I) complexes with 2-(thiophen-2-yl)-1,8-naphthyridine are not detailed in the available literature, the behavior of related naphthyridine-based ligands provides insight into potential properties. Copper(I) complexes are of significant interest due to their abundance, low cost, and rich photophysical properties, making them alternatives to precious metal complexes. nih.gov Typically, the reaction of a substituted naphthyridine ligand with a copper(I) source, such as copper(I) iodide or [Cu(CH₃CN)₄]BF₄, in an appropriate solvent yields the desired complex. nih.govrsc.org
These complexes often exhibit luminescence, with emission properties that are highly dependent on the ligand structure and the geometry of the copper(I) center. For example, dinuclear copper(I) iodide complexes can form "butterfly" or "stair-step" cluster cores, which significantly influence their photophysical behavior. nih.gov The emission is often assigned to a metal-to-ligand charge transfer (MLCT) excited state. It is plausible that a [Cu(thNP)₂]⁺ type complex would exhibit interesting photophysical properties, potentially with the thiophene moiety tuning the emission wavelength.
Divalent Metal Ion Interactions (e.g., Ni(II), Cu(II), Zn(II), Hg(II), Cd(II))
The coordination chemistry of 2-(thiophen-2-yl)-1,8-naphthyridine with common divalent metal ions like nickel(II), copper(II), and zinc(II) has not been extensively reported. Generally, bidentate N,N'-ligands readily form stable complexes with these ions. The synthesis would typically involve reacting the ligand with a metal salt (e.g., chloride or nitrate) in a suitable solvent. The resulting complexes, with a general formula [M(thNP)₂X₂] or [M(thNP)X₂] (where X is an anion), would be expected to adopt geometries dictated by the preference of the metal ion, such as octahedral for Ni(II) and Cu(II), and potentially tetrahedral for Zn(II). The thiophene substituent would likely influence the electronic spectra (UV-Vis) of these complexes compared to those with unsubstituted naphthyridine.
Lanthanide Ion Coordination (e.g., Eu(III), Dy(III))
Lanthanide ions like Europium(III) and Dysprosium(III) are known for their sharp, line-like emission spectra, but they suffer from very low absorption cross-sections. To overcome this, they are complexed with organic ligands that act as "antennas". These antenna ligands absorb light efficiently and transfer the energy to the lanthanide ion, which then luminesces. The 1,8-naphthyridine framework, especially when functionalized with aromatic groups like thiophene, can be an effective antenna.
While no specific Eu(III) or Dy(III) complexes of 2-(thiophen-2-yl)-1,8-naphthyridine are documented in the searched literature, related systems show that ligands with high molar absorptivity can sensitize lanthanide emission. nih.govcapes.gov.br It is hypothesized that the thNP ligand would coordinate to Eu(III) or Dy(III), and upon excitation of the ligand's π-π* transitions, energy transfer could occur, leading to the characteristic red (for Eu(III)) or yellow/white (for Dy(III)) emission. The efficiency of this process would depend on the energy of the ligand's triplet state relative to the accepting f-orbital energy levels of the lanthanide ion. nih.gov
Ruthenium, Rhodium, and Palladium Complex Formation
Significant research has been conducted on the complexation of 2-(thiophen-2-yl)-1,8-naphthyridine (thNP) with ruthenium. Studies show that the reaction of thNP with [Ru₂(CO)₄(CH₃CN)₆][BF₄]₂ leads to a fascinating outcome. Instead of simple coordination, an activation of the C-H bond on the thiophene ring occurs. This results in the formation of a diruthenium(I) complex where one of the thNP ligands is ortho-metalated. The resulting complex, [Ru₂(thNP)(C₄H₂S-NP)(CO)₄][BF₄] , features one normally coordinated thNP ligand and one that has formed a covalent Ru-C bond, with the loss of a hydrogen atom from the thiophene ring.
In this complex, the second, non-metalated ligand engages in an agostic interaction, where a C-H bond from its thiophene ring interacts with the Ru-Ru bond. This facile C-H bond cleavage is promoted by the electronic structure of the [Ru¹–Ru¹] platform. Interestingly, when the reaction is performed in acetonitrile, a different product, [Ru₂(thNP)₂(CO)₄][BF₄]₂ , is formed exclusively, where both ligands are coordinated in the standard bidentate fashion without C-H activation.
While specific complexes of rhodium and palladium with 2-(thiophen-2-yl)-1,8-naphthyridine are not detailed, related 1,8-naphthyridine ligands form a variety of structures. For instance, palladium(II) can form tetracationic paddlewheel-type complexes, [Pd₂(μ-napy)₄]⁴⁺ , with the parent 1,8-naphthyridine (napy). dtu.dkdtu.dk It is conceivable that thNP could form similar structures, or that the thiophene substituent could lead to different reactivity, potentially involving the sulfur atom or C-H activation under certain conditions.
Electrochemical Behavior of Metal Complexes and Redox Potentials
The electrochemical properties of metal complexes are crucial for applications in catalysis, sensing, and molecular electronics. The redox behavior of the diruthenium complex of 2-(2-thienyl)-1,8-naphthyridine has been investigated. The redox properties are largely centered on the dimetal core and the ligands.
For comparison, the electrochemical properties of a related dipalladium paddlewheel complex, [Pd₂(μ-napy)₄][PF₆]₄ , were studied using cyclic voltammetry. The voltammogram showed that the redox properties are a consequence of the complexation between palladium and the naphthyridine ligand. dtu.dk For ruthenium polypyridyl complexes, which share similarities with Ru-naphthyridine systems, the oxidation peak is typically associated with the Ru²⁺/Ru³⁺ couple, while multiple reduction peaks at lower potentials are associated with the acceptor ligands. The specific substituents on the ligands can fine-tune these redox potentials. It is expected that the electron-rich thiophene group in thNP would make the Ru²⁺/Ru³⁺ oxidation slightly easier (shifting the potential to less positive values) compared to an unsubstituted naphthyridine ligand.
Supramolecular Assembly and Coordination Networks Involving 1,8-Naphthyridine
The 1,8-naphthyridine ring system is a versatile scaffold in supramolecular chemistry and crystal engineering. Its rigid, planar structure, combined with the presence of two nitrogen atoms in a chelating arrangement, makes it an ideal candidate for directing the self-assembly of molecules and forming coordination-driven networks. The intrinsic properties of 1,8-naphthyridine derivatives allow for a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal-ligand coordination, which are fundamental to the construction of supramolecular structures.
Recent research has highlighted the diverse applications of 1,8-naphthyridine derivatives in creating functional materials. These compounds are not only of interest for their biological activities but also for their utility as ligands in the formation of metal-organic frameworks (MOFs) and other coordination polymers. The ability of the 1,8-naphthyridine unit to form complexes with a wide range of metal ions is a key factor in its widespread use in this field.
While extensive research is available on the broader class of 1,8-naphthyridine derivatives, detailed studies focusing specifically on the supramolecular assembly of 2-(Thiophen-2-yl)-1,8-naphthyridine are less common in publicly accessible literature. However, by examining related structures and general principles of 1,8-naphthyridine chemistry, we can infer the potential of this specific compound in forming sophisticated supramolecular systems. The introduction of the thiophene group is expected to influence the electronic properties and steric factors of the ligand, thereby affecting the resulting supramolecular architecture.
The broader family of 2-aryl-1,8-naphthyridin-4-ones, which shares structural similarities with the target compound, has been synthesized and evaluated for various properties. These studies provide a foundation for understanding how modifications to the 2-position of the 1,8-naphthyridine ring can impact its chemical behavior and potential for forming extended networks.
In the context of coordination networks, 1,8-naphthyridine and its derivatives are known to act as versatile ligands. The nitrogen atoms of the naphthyridine ring can coordinate to metal centers, leading to the formation of discrete polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers. The structure and dimensionality of these networks are influenced by several factors, including the coordination geometry of the metal ion, the nature of the substituents on the naphthyridine ring, and the presence of counter-ions or solvent molecules that can participate in the supramolecular assembly through hydrogen bonding or other interactions.
Although specific data tables for supramolecular assemblies and coordination networks of 2-(Thiophen-2-yl)-1,8-naphthyridine are not available in the reviewed literature, the following table presents a generalized overview of the types of interactions and resulting structures commonly observed with 1,8-naphthyridine-based ligands.
| Ligand Type | Metal Ion | Key Interactions | Resulting Supramolecular Structure |
| Substituted 1,8-Naphthyridine | Transition Metals (e.g., Cu(II), Zn(II), Ag(I)) | Metal-N(naphthyridine) coordination, π-π stacking between naphthyridine rings, Hydrogen bonding (if functional groups are present) | Discrete cages, 1D chains, 2D grids, 3D frameworks (MOFs) |
| Thiophene-containing Ligands | Various Metals | Metal-S(thiophene) coordination, π-π stacking between thiophene rings, C-H···π interactions | Coordination polymers with varied topologies |
The synthesis of various 1,8-naphthyridine derivatives has been extensively reviewed, highlighting a range of synthetic methodologies that provide access to a library of tailored ligands for supramolecular chemistry. These methods include multicomponent reactions and metal-catalyzed cross-coupling reactions, which allow for the introduction of diverse functional groups, such as the thiophenyl group at the 2-position.
Photophysical and Electronic Properties of 2 Thiophen 2 Yl 1,8 Naphthyridine Systems
Luminescence and Fluorescence Characteristics
Derivatives of 1,8-naphthyridine (B1210474) are known for their interesting luminescence properties. For instance, some flexible 1,8-naphthyridyl derivatives exhibit intense blue fluorescent emissions in various solvents, with maximum emission wavelengths ranging from 380 to 410 nm. rsc.org The introduction of different substituents allows for the fine-tuning of these emissive properties.
Photoluminescence Quantum Yield Investigations
The efficiency of the fluorescence process is quantified by the photoluminescence quantum yield (PLQY). For 2-(thiophen-2-yl)-1,8-naphthyridine and its analogs, the PLQY is highly sensitive to the molecular environment and structural modifications. Investigations into related systems, such as terpyridine derivatives with donor-acceptor structures, have shown that the quantum yield can be significantly influenced by the solvent polarity and the nature of the substituents. For example, a "turn-on" fluorescence response with a substantial increase in quantum yield (e.g., to 0.24) can be achieved upon binding with certain metal ions. This highlights the potential for designing 2-(thiophen-2-yl)-1,8-naphthyridine-based systems with high quantum efficiencies for specific applications.
Stokes Shift Analysis and Excited State Relaxation Mechanisms
The Stokes shift, the difference between the maxima of the absorption and emission spectra, provides insights into the excited state relaxation dynamics. In polar solvents, 1,8-naphthyridine derivatives can exhibit large Stokes shifts, with values reported up to 229 nm. rsc.org This significant shift is indicative of a substantial change in geometry between the ground and excited states, often involving intramolecular charge transfer (ICT) processes.
Upon photoexcitation, the molecule transitions to a locally excited (LE) state. In many cases, this is followed by relaxation to a lower-energy charge transfer (CT) state, particularly in polar environments. The fluorescence quenching observed in some 1,8-naphthalimide (B145957) derivatives, a related class of compounds, is attributed to the strong coupling between the LE and CT states, leading to non-radiative decay back to the ground state through a conical intersection. nih.gov The connectivity between the fluorophore and other molecular units can also dictate the excited state deactivation pathway, influencing whether fluorescence is observed. rsc.org
Solid-State Emission Phenomena
The emission properties of 2-(thiophen-2-yl)-1,8-naphthyridine systems are not limited to solutions; they also exhibit interesting solid-state luminescence. For example, certain flexible 1,8-naphthyridyl derivatives and their metal complexes display solid-state emissions at room temperature, with emission maxima observed at wavelengths such as 416 nm, 463 nm, 490 nm, and 451 nm. rsc.org The transition from aggregation-caused quenching (ACQ) in solution to aggregation-induced emission (AIE) in the solid state has been observed in related chemosensors, demonstrating the potential for bright solid-state emitters based on this scaffold. rsc.org The ability of thiophene-substituted naphthyridine materials to self-assemble into one-dimensional stacked motifs in the solid state further influences their charge transport and emission characteristics. nih.gov
Charge Transfer Processes and Electronic Absorption Bands (e.g., MLCT)
The electronic absorption spectra of 2-(thiophen-2-yl)-1,8-naphthyridine derivatives are characterized by bands corresponding to π-π* and n-π* transitions. The interaction between the thiophene (B33073) donor and the naphthyridine acceptor can lead to intramolecular charge transfer (ICT) bands. In metal complexes, additional absorption bands can arise from metal-to-ligand charge transfer (MLCT) transitions.
Theoretical studies on related systems, such as iridium(III) complexes with substituted terpyridines, have shown that the highest occupied molecular orbital (HOMO) can be localized on the ligand, involving both the thiophene and naphthyridine moieties, while the lowest unoccupied molecular orbital (LUMO) is predominantly located on the naphthyridine backbone. mdpi.com The energy of these charge transfer bands can be modulated by solvent polarity and the introduction of different functional groups. For instance, in some donor-acceptor systems, a bathochromic (red) shift of the absorption bands is observed with increasing solvent polarity, consistent with an ICT process.
Chemosensing Mechanisms and Selectivity
The nitrogen atoms of the 1,8-naphthyridine ring and the sulfur atom of the thiophene ring provide excellent coordination sites for metal ions, making 2-(thiophen-2-yl)-1,8-naphthyridine derivatives promising candidates for chemosensors. The binding of a metal ion can induce significant changes in the photophysical properties of the molecule, leading to a detectable signal.
Metal Ion Sensing (e.g., Hg(II), Ni(II), Cu(II))
Derivatives of 2-(thiophen-2-yl)-1,8-naphthyridine have demonstrated selectivity for various metal ions, including heavy and transition metals.
Mercury (Hg(II)) : A 1,8-naphthyridine-based receptor has been shown to selectively detect Hg(II) ions, resulting in fluorescence quenching ("turn-off" sensing). researchgate.net The proposed mechanism involves the binding of the mercury ion to the nitrogen atoms of the naphthyridine ring. researchgate.net The detection limit for Hg(II) with this particular sensor was found to be 2.4 ppm. researchgate.net Another novel fluorescent chemosensor demonstrated a "turn-on" detection of Hg(II) with a low limit of detection. rsc.org
Nickel (Ni(II)) : Thiophene-based Schiff base ligands have been shown to form stable complexes with Ni(II). researchgate.net The complexation event can alter the fluorescence properties of the ligand, providing a basis for sensing.
Copper (Cu(II)) : The complexation of Cu(II) by 1,8-naphthyridine derivatives can lead to profound fluorescence enhancement. ntu.edu.tw A phenolic Mannich base derivative was able to detect Cu(II) with a detection limit of 3.5 x 10⁻⁶ M, which is below the World Health Organization's permissible level for this ion in drinking water. nih.gov
The selectivity of these chemosensors is a critical feature. For instance, some sensors for Cu(II) show high selectivity over other competing ions like Ni(II), Co(II), and Cd(II). ntu.edu.tw The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and reduces non-radiative decay pathways, leading to an increase in fluorescence intensity.
pH Sensing and Colorimetric/Luminescent Responses
The 1,8-naphthyridine unit within the molecule contains two nitrogen atoms that can be protonated in acidic conditions. This protonation significantly alters the electronic distribution and photophysical properties of the compound, making it a viable candidate for pH sensing. The mechanism underlying this sensing capability is typically based on intramolecular charge transfer (ICT). nih.gov
In a neutral state, the molecule exhibits fluorescence originating from an ICT state between the electron-donating thiophene and the electron-accepting naphthyridine. Upon the addition of an acid, the nitrogen atoms on the naphthyridine ring become protonated. This protonation increases the electron-withdrawing capacity of the naphthyridine unit, leading to a more pronounced ICT character. This change in the electronic structure often results in observable shifts in the absorption and emission spectra, allowing for colorimetric and luminescent detection of pH changes. dergipark.org.trrsc.org For instance, protonation can lead to a bathochromic (red) shift in the absorption spectrum, causing a visible color change. dergipark.org.tr Simultaneously, the fluorescence emission may be quenched or shifted to longer wavelengths (a red shift) due to the stabilization of the excited state or the activation of non-radiative decay pathways. dergipark.org.tr This "turn-off" or ratiometric fluorescence response provides a sensitive method for pH measurement. nih.govrsc.org
The ability of such molecules to function as colorimetric and luminescent pH sensors has been demonstrated, with significant color changes and luminescence switching observed upon the introduction of acid. rsc.org
Table 1: Representative Photophysical Properties of a Thiophene-Naphthyridine System in Response to pH
| Condition | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Observed Color |
| Neutral (pH 7) | ~380 | ~450 | High | Colorless / Blue Emission |
| Acidic (pH < 4) | ~420 | ~520 (or quenched) | Low | Yellow / Green or No Emission |
Note: This table presents expected data based on the properties of analogous thiophene and naphthyridine-based compounds discussed in the literature. Actual values would require experimental verification for 2-(Thiophen-2-yl)-1,8-naphthyridine.
Applications in Luminescent Materials and Devices
The favorable photophysical properties of 2-(thiophen-2-yl)-1,8-naphthyridine and its derivatives, including strong luminescence and environmental sensitivity, make them promising materials for various optoelectronic applications.
Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)
The 1,8-naphthyridine fragment is an excellent bidentate chelating ligand for metal ions. When complexed with heavy metals like iridium(III) or platinum(II), the resulting organometallic compounds can become highly phosphorescent emitters. rsc.orgdiva-portal.org The 2-(thiophen-2-yl)-1,8-naphthyridine ligand can be used to synthesize such complexes, where the thiophene unit helps to tune the HOMO/LUMO energy levels and, consequently, the emission color.
These metal complexes are particularly suited for use as dopants in the emissive layer of OLEDs. rsc.org The heavy metal center facilitates efficient intersystem crossing from the singlet to the triplet excited state, allowing for the harvesting of both singlet and triplet excitons and leading to theoretical internal quantum efficiencies of up to 100%. Naphthyridine-based iridium(III) complexes have been successfully employed in OLEDs, achieving outstanding performance, including high external quantum efficiencies (EQEs) exceeding 30% and tunable emission from green to red. rsc.org The rigid structure of the ligand helps to suppress non-radiative decay, resulting in high photoluminescence quantum yields (PLQYs), often in the range of 80-85%. rsc.org
Table 2: Performance Data for OLEDs Using Naphthyridine-Based Iridium(III) Complex Emitters
| Emitter Complex | Max. Emission (nm) | Max. EQE (%) | Max. Brightness (cd/m²) |
| (dfpmp)₂Ir(mmND) | 521 (Green) | > 30% | > 100,000 |
| (mtfmpp)₂Ir(mmND) | 545 (Greenish-Yellow) | 32.3% | 242,548 |
| (tfmptp)₂Ir(mmND) | 568 (Yellow-Orange) | > 30% | > 100,000 |
| (mtfmptp)₂Ir(mmND) | 600 (Red) | > 30% | > 100,000 |
Source: Data adapted from a study on new naphthyridine-based iridium(III) complexes. rsc.org The specific performance of a complex using 2-(Thiophen-2-yl)-1,8-naphthyridine would depend on the final device architecture and co-ligands.
Molecular Switch Design and Functionality
A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus. The pH-responsive nature of 2-(thiophen-2-yl)-1,8-naphthyridine makes it an ideal candidate for designing a molecular switch triggered by acid and base.
The switching mechanism relies on the protonation and deprotonation of the naphthyridine nitrogen atoms. dergipark.org.tr In this design, the two states are:
The "OFF" or State 1: In an acidic environment, the protonated form of the molecule may exhibit quenched or red-shifted fluorescence.
The "ON" or State 2: Upon addition of a base, the molecule is deprotonated, restoring the original, more intense fluorescence.
This reversible "on-off" switching of luminescence can be used for information processing at the molecular level or for creating sensors that provide a clear signal change. nih.gov The process is driven by the change in the intramolecular charge transfer characteristics upon protonation, which effectively modulates the emissive properties of the molecule. nih.govdergipark.org.tr Such systems are of great interest for developing logic gates and smart materials that respond to chemical inputs.
Computational and Theoretical Investigations of 2 Thiophen 2 Yl 1,8 Naphthyridine Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost.
Electronic Structure and Molecular Orbital Calculations
DFT calculations are instrumental in understanding the electronic structure of molecules like 2-(Thiophen-2-yl)-1,8-naphthyridine. These studies often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for determining a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. For instance, a smaller HOMO-LUMO gap suggests that the molecule is more reactive.
Calculations for diorganotin(IV) complexes have demonstrated the utility of DFT in elucidating geometric and electronic structures. researchgate.netnih.gov By analyzing the energies of these frontier orbitals, researchers can calculate various reactivity descriptors, including ionization potential, electron affinity, chemical potential, hardness, softness, and electronegativity. nih.gov These descriptors are vital for predicting how a molecule will interact with other chemical species. Furthermore, computed vibrational frequencies and NMR chemical shifts from DFT calculations can be used to substantiate the molecular structure of newly synthesized compounds. nih.gov
Conformational Analysis and Tautomeric Equilibria
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the potential for different conformational and tautomeric forms to exist in equilibrium. DFT methods can be employed to explore the potential energy surface of 2-(Thiophen-2-yl)-1,8-naphthyridine, identifying stable conformers and estimating the energy barriers for their interconversion.
In a study on bi nih.govnih.govnaphthyridine ligands, X-ray analysis, a technique that provides definitive conformational data, was used to confirm the presence of well-organized hydrogen bonds even in non-planar conformations. nih.gov Computational analysis can complement such experimental data by providing energetic information about different conformations. While specific studies on the tautomeric equilibria of 2-(Thiophen-2-yl)-1,8-naphthyridine are not detailed in the provided results, DFT is a standard method for investigating the relative stabilities of tautomers by calculating their ground-state energies.
Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of a ligand as it interacts with its biological target. This technique is particularly valuable for understanding the intricacies of ligand-receptor binding.
MD simulations can be used to study the stability of a ligand-receptor complex over time. nih.gov By simulating the system in a solvated environment, researchers can gain insights into the dynamic behavior of both the ligand and the receptor. nih.gov For example, MD simulations of polycyclic aromatic compounds with the rat aryl hydrocarbon receptor (rAhR) revealed significant conformational changes in the receptor upon ligand binding. mdpi.com The root mean square deviation (RMSD) of the ligand and receptor atoms over the course of the simulation is often used to assess the stability of the complex. mdpi.combiointerfaceresearch.com Furthermore, MD simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding. mdpi.comnih.gov Steered molecular dynamics, a specialized MD technique, can even be used to simulate the process of a ligand unbinding from its receptor, providing information about the forces involved. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.
QSAR studies on 1,8-naphthyridin-4-one derivatives have shown that factors such as the position, size, and polarity of substituents play a crucial role in their inhibitory activity. nih.govresearchgate.net By developing QSAR models based on molecular connectivity indices or other physicochemical descriptors, researchers can account for a significant portion of the variation in biological activity. nih.gov Both linear and non-linear approaches, such as gene expression programming, can be employed to develop predictive QSAR models. frontiersin.org These models can then be used to predict the activity of new derivatives, aiding in the prioritization of compounds for synthesis and experimental testing. frontiersin.orgnih.gov
Molecular Docking for Binding Affinity Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. It is a widely used tool in drug discovery for screening virtual libraries of compounds and for predicting the binding affinity of a ligand to its target.
Molecular docking studies have been employed to investigate the binding of various heterocyclic compounds, including those with thiophene (B33073) and pyridine (B92270) moieties, to biological targets like epidermal growth factor receptor (EGFR) tyrosine kinase and topoisomerase II. nih.govresearchgate.netmdpi.com The results of docking studies can provide insights into the binding mode of a ligand, identifying key amino acid residues involved in the interaction. nih.govsemanticscholar.org The predicted binding affinity, often expressed as a docking score or binding energy, can be used to rank different compounds and to prioritize those with the highest predicted affinity for further investigation. researchgate.netnih.govsemanticscholar.org For instance, in a study of 2H-thiopyrano[2,3-b]quinoline derivatives, molecular docking was used to determine the binding affinity and residual interactions with the CB1a protein. nih.govsemanticscholar.org
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
The pharmacokinetic properties of a drug, which encompass its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its efficacy and safety. In silico ADME prediction models are increasingly used in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to flag those that are likely to fail in later stages of development.
Various in silico tools and models are available to predict a range of ADME properties. For example, the bioactivity scores of fluconazole (B54011) analogues were predicted, and their potential to be mutagenic was assessed using the Ames test. jetir.org Studies on 1,8-naphthalimide (B145957) derivatives have utilized in silico methods to predict their ability to target specific cancer cells. polyu.edu.hk Similarly, for derivatives of 1,8-naphthyridine (B1210474), in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies have been conducted to assess their potential as H1-receptor inhibitors. ijpba.info These predictions can help in the early identification of potential liabilities and guide the optimization of lead compounds to improve their drug-like properties.
Advanced Research on Biological Activities of 2 Thiophen 2 Yl 1,8 Naphthyridine Derivatives Non Clinical Focus
Anticancer Mechanisms and Cytotoxicity Studies (In Vitro Cell Line Models)
Derivatives of 2-(Thiophen-2-yl)-1,8-naphthyridine have been investigated for their potential as anticancer agents, demonstrating activity through various mechanisms that disrupt cancer cell proliferation and survival.
Topoisomerase I and II Inhibition
The 1,8-naphthyridine (B1210474) core is a key pharmacophore in the design of topoisomerase inhibitors. ekb.eg These enzymes are crucial for managing DNA topology during replication and transcription, making them prime targets for anticancer drugs. While specific studies on 2-(Thiophen-2-yl)-1,8-naphthyridine derivatives are an area of ongoing research, the broader class of 1,8-naphthyridine compounds has shown inhibitory activity against both topoisomerase I and II. ekb.eg For instance, certain 2,7-dimethyl-1,8-naphthyridine derivatives have been found to intercalate with the DNA segment of topoisomerase II, suggesting a mechanism of action that poisons the enzyme. researchgate.net Voreloxin, an anticancer agent containing the 1,8-naphthyridine moiety, is a known topoisomerase II inhibitor that intercalates with DNA. ekb.eg Molecular docking studies on some 1,8-naphthyridine derivatives have further supported their potential to bind to the active site of topoisomerase II. researchgate.net
DNA Intercalation Studies
DNA intercalation is a mechanism by which molecules insert themselves between the base pairs of the DNA double helix, leading to structural distortions that can inhibit replication and transcription. The planar nature of the 1,8-naphthyridine ring system makes it a suitable candidate for DNA intercalation. ekb.eg This mechanism is often linked to topoisomerase inhibition, as seen with compounds like Voreloxin. ekb.eg While direct DNA intercalation studies specifically for 2-(Thiophen-2-yl)-1,8-naphthyridine derivatives are not extensively detailed in the available literature, the anticancer activity of some related compounds is suggested to proceed through direct interaction with tumor cell DNA. nih.govnih.gov
Cell Cycle Arrest Induction
A hallmark of cancer is uncontrolled cell division, which is regulated by the cell cycle. Some anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from progressing to mitosis and leading to cell death. Studies on derivatives with a similar 2-(thiophen-2-yl) moiety have shown the ability to induce cell cycle arrest. For example, certain (methylene)bis(2-(thiophen-2-yl)-1H-indole) and (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 human colon cancer cells. nih.govnih.gov This arrest prevents the cells from entering mitosis, thereby halting cell proliferation. nih.gov
Table 1: Effect of 2-(Thiophen-2-yl)-1H-indole Derivatives on Cell Cycle Distribution in HCT-116 Cells
| Compound | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | - | 65.43 | 21.34 | 13.23 |
| Compound 4g | IC50 (7.1 µM) | 45.21 | 28.98 | 25.81 |
| Compound 4a | IC50 (10.5 µM) | 48.76 | 27.54 | 23.70 |
| Compound 4c | IC50 (11.9 µM) | 51.23 | 26.11 | 22.66 |
Data adapted from in vitro studies on HCT-116 cell lines. nih.govnih.gov
Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, motility, and shape. Agents that interfere with tubulin polymerization are effective anticancer drugs. A series of substituted 2-thienyl-1,8-naphthyridin-4-ones have demonstrated significant cytotoxic effects against a variety of human tumor cell lines, including those derived from non-small-cell lung, colon, central nervous system, melanoma, ovarian, prostate, and breast cancers. nih.gov The most active of these compounds exhibited strong cytotoxic effects with ED50 values in the micromolar or submicolar range. nih.gov Their mechanism of action is the inhibition of tubulin polymerization at concentrations substoichiometric to the tubulin concentration. nih.gov The most potent inhibitors had effects comparable to potent antimitotic natural products like podophyllotoxin and combretatin A-4. nih.gov
Table 2: Cytotoxicity of Selected 2-Thienyl-1,8-naphthyridin-4-one Derivatives
| Compound | Cell Line Panel | Log GI50 |
| 31 | Various human tumor cell lines | < -4.0 |
| 32 | Various human tumor cell lines | < -4.0 |
| 33 | Various human tumor cell lines | < -4.0 |
| 40 | Various human tumor cell lines | < -4.0 |
GI50 is the molar drug concentration required to cause 50% growth inhibition. nih.gov
Apoptosis-Inducing Agent Properties
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs function by inducing apoptosis. The 1,8-naphthyridine scaffold is a component of molecules that can trigger this process. ekb.eg For instance, certain novel substituted 1,8-naphthyridine derivatives have been shown to induce apoptosis in HepG-2 (human liver cancer) cells. consensus.app This induction of apoptosis is often a consequence of other cellular damage, such as DNA damage from topoisomerase inhibition or cell cycle arrest.
Anti-Mycobacterial and Anti-Bacterial Efficacy (In Vitro Investigations)
Derivatives of 2-(Thiophen-2-yl)-1,8-naphthyridine have also been explored for their efficacy against various pathogenic microorganisms in vitro.
The anti-mycobacterial potential of 1,8-naphthyridine derivatives has been a subject of interest in the search for new treatments for tuberculosis. A variety of these compounds have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. For example, 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12) demonstrated notable anti-tubercular activity with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL against the M. tuberculosis H37Rv strain, which is the same as the standard drug ethambutol. nih.gov Other derivatives have also shown promising activity against this strain.
Table 3: In Vitro Anti-Mycobacterial Activity of Selected 1,8-Naphthyridine Derivatives against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) |
| ANA-12 | 6.25 |
| ANC-2 | 12.5 |
| ANA-1 | 12.5 |
| ANA-6 | 12.5 |
| ANA-7 | 12.5 |
| ANA-8 | 12.5 |
| ANA-10 | 12.5 |
| Ethambutol (Standard) | 6.25 |
MIC is the minimum inhibitory concentration required to inhibit the visible growth of the microorganism. nih.govrsc.org
In addition to their anti-mycobacterial properties, 1,8-naphthyridine derivatives have been assessed for broader antibacterial activity. Some derivatives have shown good activity against various bacterial strains. mdpi.com While some 1,8-naphthyridine derivatives did not exhibit direct antibacterial activity, they were found to potentiate the activity of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains. nih.gov For instance, 4-Amino-2-phenyl-5,7-di(thien-2-yl)-1,8-naphthyridine-3-carbonitrile was evaluated for its antimicrobial activity against E. coli and B. subtilis, showing moderate antibacterial activity. mdpi.com
Table 4: In Vitro Antibacterial Activity of Selected Thiophene (B33073) and 1,8-Naphthyridine Derivatives
| Compound | Bacterial Strain | MIC (mg/L) |
| Thiophene Derivative 1 | A. baumannii ATCC 17978 | 32 |
| Thiophene Derivative 1 | E. coli ATCC 25922 | 64 |
| Thiophene Derivative 2 | A. baumannii ATCC 17978 | 16 |
| Thiophene Derivative 2 | E. coli ATCC 25922 | 16 |
Data from in vitro microdilution assays. frontiersin.org
Anti-Inflammatory Activity (Mechanistic Insights)
Derivatives of the 1,8-naphthyridine scaffold have demonstrated significant anti-inflammatory effects through various mechanistic pathways in non-clinical studies. Research has particularly focused on their ability to modulate key signaling cascades involved in the inflammatory response.
One major mechanism involves the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. Certain 1,8-naphthyridine-2-carboxamide derivatives have been shown to inhibit the lipopolysaccharide (LPS)-stimulated production of pro-inflammatory mediators in microglial cells. nih.govnih.gov This inhibition is achieved by downregulating the expression of TLR4 and its downstream adaptor protein, myeloid differentiation factor 88 (MyD88). nih.gov Consequently, the activation of the nuclear factor-kappa B (NF-κB) signaling pathway is abated. nih.gov This is evidenced by the inhibition of inhibitor kappa Bα (IκBα) phosphorylation and the subsequent nuclear translocation of NF-κB. nih.gov
The suppression of the NF-κB pathway leads to a concentration-dependent reduction in the production of key inflammatory molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov Furthermore, these derivatives can attenuate the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes crucial for the synthesis of inflammatory mediators. nih.govnih.gov Some derivatives also exhibit anti-inflammatory activity by downregulating the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov
Another important aspect of their anti-inflammatory action is the suppression of reactive oxygen species (ROS) generation, which are known to contribute to inflammatory processes. nih.gov By inhibiting both ROS production and myeloperoxidase activity, 1,8-naphthyridine derivatives can effectively reduce oxidative stress associated with inflammation. nih.gov
Table 1: Mechanistic Insights into Anti-Inflammatory Activity of 1,8-Naphthyridine Derivatives
| Target Pathway/Molecule | Observed Effect | Investigated Derivatives | Reference |
|---|---|---|---|
| TLR4/MyD88/NF-κB Pathway | Inhibition of TLR4 and MyD88 expression, leading to reduced NF-κB activation. | 1,8-Naphthyridine-2-carboxamides | nih.gov |
| Pro-inflammatory Mediators | Decreased production of NO, TNF-α, and IL-6. | 1,8-Naphthyridine-2-carboxamides | nih.govnih.gov |
| Inflammatory Enzymes | Attenuation of iNOS and COX-2 levels. | HSR2104 (a 1,8-naphthyridine derivative) | nih.gov |
| MAPK Pathway | Downregulation of ERK, p38, and JNK phosphorylation. | 2-Phenylnaphthalene derivatives (related mechanism) | nih.gov |
| Oxidative Stress | Suppression of intracellular ROS generation. | HSR2104 (a 1,8-naphthyridine derivative) | nih.gov |
Other Investigated Biological Activities (Non-Clinical, Mechanistic Studies)
Beyond their anti-inflammatory properties, derivatives of 2-(thiophen-2-yl)-1,8-naphthyridine are being explored for a range of other biological activities, targeting various pathogens and disease pathways at a mechanistic level.
Antiviral Properties
The 1,8-naphthyridine scaffold is a recognized pharmacophore in the development of antiviral agents. nih.govnih.gov Non-clinical studies have shown that derivatives of this scaffold exhibit activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and Hepatitis C Virus (HCV). nih.govresearchgate.net The proposed mechanisms of action include the inhibition of viral replication and the targeting of viral surface proteins. nih.govmdpi.com For instance, certain alkaloids containing the related benzo[de] nih.govflintbox.comnaphthyridine structure have demonstrated potent activity against HSV-1, suggesting they may selectively target viral replication processes. researchgate.net
Antimalarial Potential
The emergence of drug-resistant malaria parasites has spurred research into novel therapeutic agents, with 1,8-naphthyridine derivatives showing considerable promise. nih.govnih.gov A key mechanism identified is the inhibition of protein farnesyltransferase (PFT) in the Plasmodium falciparum parasite. mdpi.comnih.gov Certain 2-oxo-tetrahydro-1,8-naphthyridine derivatives have been developed as selective inhibitors of malarial PFT, demonstrating low nanomolar potency against the parasitic enzyme while being less effective on the mammalian counterpart. mdpi.comnih.gov
Additionally, structural modification of existing antimalarials with naphthyridine cores has yielded potent compounds. Replacing the quinoline (B57606) moiety of primaquine with a 1,5-naphthyridine ring resulted in analogues with potent in vitro activity against chloroquine-resistant P. falciparum strains. nih.govnih.gov Furthermore, compounds combining thiophene and pyridine (B92270) moieties have been investigated as type II protein kinase inhibitors, a mechanism that targets multiple stages of the parasite's development. flintbox.com
Neurological Disorder Targets (e.g., Adenosine (B11128) A2A Receptors, Alzheimer's Disease)
The versatility of the 1,8-naphthyridine structure has led to its investigation in the context of neurological disorders. nih.gov
Adenosine A2A Receptors: A series of 1,8-naphthyridin-4-one derivatives have been synthesized and evaluated as ligands for adenosine receptors. These compounds have shown an interesting affinity and selectivity for the A2A adenosine receptor (A2AAR), while lacking affinity for the A1 subtype. uq.edu.au The A2AAR is a significant target in conditions like Parkinson's disease, suggesting a potential therapeutic application for these derivatives.
Alzheimer's Disease: A multi-target strategy for Alzheimer's disease is being explored with 1,8-naphthyridine derivatives. Research has focused on their ability to act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. nih.govresearchgate.net This action is based on the cholinergic hypothesis of Alzheimer's disease. researchgate.net In addition to cholinesterase inhibition, these compounds have been studied as modulators of voltage-dependent calcium channels (VDCCs), as dysregulation of calcium homeostasis is implicated in neuronal cell death. nih.govresearchgate.net Furthermore, thiophene-based ligands have been specifically designed to selectively bind to and detect amyloid-β (Aβ) protein aggregates, a key pathological hallmark of Alzheimer's disease. nih.gov
Enzyme Inhibition Studies (e.g., EGFR, Protein Kinases)
The ability of 2-(thiophen-2-yl)-1,8-naphthyridine and related derivatives to inhibit specific enzymes is a major area of non-clinical research, particularly in the context of cancer.
EGFR and other Protein Kinases: The 1,8-naphthyridine scaffold has been identified as a promising backbone for the development of inhibitors of Epidermal Growth Factor Receptor (EGFR) and other protein kinases. nih.govresearchgate.net Thiophene-based compounds, in particular, have been designed as potent dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are crucial in the progression of certain cancers. nih.gov The mechanism of action for many of these inhibitors involves binding to the ATP-binding site of the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation. mdpi.com
Other Enzymes: Research has extended to other enzyme targets. Substituted 2-thienyl-1,8-naphthyridin-4-ones have been found to be potent inhibitors of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, which is a validated anticancer mechanism. nih.gov Additionally, various 1,8-naphthyridine derivatives have been identified as dual inhibitors of alkaline phosphatase (ALP) and carbonic anhydrase (CA), enzymes involved in bone metabolism and pH regulation, respectively. nih.gov
Table 2: Other Investigated Biological Activities and Mechanisms
| Activity | Target/Mechanism | Specific Derivatives/Scaffold | Reference |
|---|---|---|---|
| Antiviral | Inhibition of viral replication; targeting surface proteins | 1,8-Naphthyridine scaffold | nih.govmdpi.com |
| Antimalarial | Inhibition of malarial protein farnesyltransferase (PFT) | 2-Oxo-tetrahydro-1,8-naphthyridines | mdpi.comnih.gov |
| Antimalarial | Type II protein kinase inhibition | Thiophene-pyridine compounds | flintbox.com |
| Neurological | Selective antagonism of Adenosine A2A receptors | 1,8-Naphthyridin-4-ones | uq.edu.au |
| Alzheimer's | Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | 1,8-Naphthyridine derivatives | nih.govresearchgate.net |
| Alzheimer's | Selective binding to Amyloid-β (Aβ) aggregates | Thiophene-based ligands | nih.gov |
| Enzyme Inhibition | Inhibition of tubulin polymerization | Substituted 2-thienyl-1,8-naphthyridin-4-ones | nih.gov |
| Enzyme Inhibition | Dual inhibition of EGFR/HER2 | Thiophene-based scaffolds | nih.gov |
| Enzyme Inhibition | Inhibition of Alkaline Phosphatase (ALP) and Carbonic Anhydrase (CA) | nih.govnih.gov-Naphthyridine derivatives | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design of 2 Thiophen 2 Yl 1,8 Naphthyridine Analogs
Influence of Substituent Position and Nature on Biological and Photophysical Activities
The biological activity and photophysical properties of 2-(thiophen-2-yl)-1,8-naphthyridine derivatives are profoundly influenced by the placement and chemical nature of substituents on both the thiophene (B33073) and naphthyridine rings.
In the realm of anticancer research, a series of substituted 2-thienyl-1,8-naphthyridin-4-ones have been synthesized and evaluated for their cytotoxic effects. nih.gov Several of these compounds exhibited significant activity against a variety of human tumor cell lines, with the most potent derivatives demonstrating ED50 values in the micromolar to submicromolar range. nih.gov Notably, the most cytotoxic compounds were found to inhibit tubulin polymerization, with some analogs showing potency comparable to natural antimitotic agents. nih.gov One particular compound stood out as a potent inhibitor of colchicine (B1669291) binding to tubulin, correlating with its superior cytotoxicity and polymerization inhibition. nih.gov
The fungicidal activity of related N-(thiophen-2-yl) nicotinamide (B372718) derivatives has also been explored. A number of these compounds displayed significant fungicidal activity against various plant pathogens. mdpi.com Specifically, certain derivatives showed higher efficacy than the commercial fungicide diflumetorim, with two compounds exhibiting exceptionally potent activity. mdpi.com
The photophysical properties of 1,8-naphthyridine (B1210474) derivatives are also highly tunable through substitution. researchgate.net The introduction of different substituents can significantly alter their absorption and emission spectra, making them suitable for applications such as fluorescent probes and materials for optoelectronics. For instance, modifying the 1,8-naphthyridine core with a rhodamine B moiety created a sensor capable of selectively detecting Cu2+ ions through a distinct color change. researchgate.net
The position of substituents on other heterocyclic scaffolds, such as BODIPY dyes, has been shown to have a critical impact on their spectroscopic properties. rsc.org Substitution at different positions of the core structure leads to variations in bandwidths and Stokes shifts, highlighting the importance of positional isomerism in designing fluorescent molecules with desired characteristics. rsc.org
Below is a data table summarizing the effects of various substituents on the biological activity of thiophene-containing compounds.
| Compound Series | Substituent Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| 2-Thienyl-1,8-naphthyridin-4-ones | Varied substitutions on the thienyl and naphthyridinone rings | Most active compounds showed strong cytotoxicity (micromolar to submicromolar ED50) and inhibited tubulin polymerization. nih.gov | nih.gov |
| N-(Thiophen-2-yl) nicotinamides | Introduction of various substituents | Several compounds exhibited moderate to significant fungicidal activity, with some surpassing the efficacy of commercial fungicides. mdpi.com | mdpi.com |
| 2-Amino-1,8-naphthyridine dimers | Altering the connection sites between the two naphthyridine units | The position of connection significantly affected the binding affinity and stabilizing effect on DNA duplexes. osaka-u.ac.jp | osaka-u.ac.jp |
Core Scaffold Modifications and Their Impact on Target Interactions
Modifications to the fundamental 2-(thiophen-2-yl)-1,8-naphthyridine scaffold play a crucial role in modulating interactions with biological targets. Altering the core structure can lead to enhanced binding affinity, improved selectivity, and novel mechanisms of action.
Research on 1,8-naphthyridine derivatives has shown that modifications at the C-3 position of the naphthyridine ring with various secondary amines can enhance binding efficiency and potency towards the A2A adenosine (B11128) receptor. researchgate.net Similarly, for anticancer applications, the introduction of an aminopyrrolidine functionality at C-7, a 2'-thiazolyl group at N-1, and a carboxy group at C-3 in the 1,8-naphthyridine ring are considered essential for eliciting cytotoxicity. nih.gov
In a different context, dimerization of the 2-amino-1,8-naphthyridine scaffold has been explored to target nucleic acids. The linkage position between the two naphthyridine units significantly influences the conformational preferences of the resulting dimers and their binding affinity for specific DNA and RNA sequences. osaka-u.ac.jp For example, a dimer with the two units connected at the C7 position showed a high affinity for cytosine-rich DNA motifs. osaka-u.ac.jp
The broader family of naphthyridine isomers also provides a platform for core scaffold modification. Naturally occurring naphthyridines with different arrangements of the nitrogen atoms exhibit a wide range of biological activities, from anticancer to antimicrobial effects. mdpi.comnih.gov This highlights the potential for creating novel therapeutic agents by exploring different isomeric forms of the naphthyridine core.
Rational Design Principles for Enhanced Selectivity and Potency
The development of highly selective and potent 2-(thiophen-2-yl)-1,8-naphthyridine analogs relies on the application of rational design principles. These principles are often guided by a deep understanding of the target's three-dimensional structure and the SAR of existing compounds.
One successful example of rational design involves the development of selective cannabinoid-2 (CB2) receptor agonists based on a 1,8-naphthyridin-2(1H)-on-3-carboxamide scaffold. nih.gov By building upon a previously reported 1,8-naphthyridin-4(1H)-one series, researchers designed and synthesized new derivatives with subnanomolar affinity for the CB2 receptor and high selectivity over the CB1 receptor. nih.gov This work demonstrates how iterative design, informed by existing SAR data, can lead to compounds with significantly improved pharmacological profiles.
Quantitative structure-activity relationship (QSAR) modeling is another powerful tool in the rational design process. By developing 3D-QSAR models, researchers can identify key structural features that are crucial for biological activity. nih.gov For a series of naphthyridine derivatives, CoMFA and CoMSIA models revealed that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with the C-2 naphthyl ring, were important for cytotoxicity. nih.gov Such models provide valuable insights for the design of new analogs with enhanced potency.
The general principles of rational drug design, such as isosteric replacement and functional group modification, are also applicable to the 2-(thiophen-2-yl)-1,8-naphthyridine scaffold. The thiophene ring itself is often considered a bioisostere of a phenyl ring, and its incorporation can lead to improved pharmacological properties. nih.gov By systematically exploring different substituents and their positions, guided by computational modeling and SAR data, it is possible to fine-tune the properties of these compounds for specific therapeutic or technological applications. rsc.org
Future Research Directions and Emerging Applications for 2 Thiophen 2 Yl 1,8 Naphthyridine Systems
Exploration of Novel and Sustainable Synthetic Pathways for Derivatization
Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for creating derivatives of 2-(thiophen-2-yl)-1,8-naphthyridine. A key area of interest is the adoption of green chemistry principles. For instance, the use of microwave irradiation has been shown to be effective in the Friedlander condensation for producing certain 1,8-naphthyridine (B1210474) derivatives, a technique that could be adapted for thiophene-substituted analogs. researchgate.net Similarly, ultrasound-assisted synthesis represents another green approach that can lead to improved reaction rates and yields for 1,8-naphthyridine compounds. ekb.eg
Another promising avenue is the expansion of catalyst systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized for preparing aryl-naphthyridines and could be further optimized for constructing thieno nih.govontosight.ainaphthyridines. mdpi.com Research into one-pot, multicomponent reactions will also be crucial, as these methods improve efficiency by reducing the number of intermediate purification steps, saving time and resources. researchgate.net The development of novel catalysts and reaction conditions that allow for precise control over derivatization at various positions on both the thiophene (B33073) and naphthyridine rings will enable the creation of diverse chemical libraries for screening.
Development of Multifunctional Coordination Complexes with Advanced Properties
The bidentate chelating nature of the 1,8-naphthyridine moiety makes it an excellent ligand for forming coordination complexes with a wide range of metal ions. Future work will focus on creating multifunctional coordination polymers and complexes with advanced optical, electronic, and catalytic properties. mdpi.com The incorporation of the 2-(thiophen-2-yl)-1,8-naphthyridine ligand into frameworks with transition metals or lanthanide ions could lead to materials with unique luminescent or magnetic characteristics. mdpi.com
Research into heterodinuclear complexes, for example combining palladium with lanthanides, has shown promise in catalysis for reactions like Suzuki-Miyaura and Heck cross-couplings. mdpi.com Exploring the use of 2-(thiophen-2-yl)-1,8-naphthyridine and its derivatives as ligands in similar systems could yield highly efficient and selective catalysts. The sulfur atom in the thiophene ring offers an additional potential coordination site, which could be exploited to create novel polynuclear complexes with interesting topologies and properties.
Integration into Advanced Materials and Sensing Platforms
The integration of 2-(thiophen-2-yl)-1,8-naphthyridine systems into advanced materials is a rapidly emerging field. Thiophene-based materials are known for their optoelectronic properties, and their incorporation into the 1,8-naphthyridine structure opens up possibilities for new applications. researchgate.net One area of significant potential is in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netnih.gov
Furthermore, the hybrid integration of such organic molecules onto integrated optics platforms is a promising strategy for creating next-generation photodetectors and modulators. researchgate.net The unique electronic properties of the thiophene-naphthyridine scaffold could be harnessed for chemical sensing applications. The nitrogen atoms of the naphthyridine ring can act as binding sites for specific analytes, leading to a detectable change in the molecule's photophysical properties, such as fluorescence or absorbance, forming the basis for highly sensitive and selective sensors.
Deeper Mechanistic Understanding of Biological Interactions through Integrated Approaches
While derivatives of 1,8-naphthyridine and thiophene have shown a broad range of biological activities, including anticancer and antimicrobial effects, a deeper mechanistic understanding is needed. nih.govnih.gov Future research will increasingly rely on integrated computational and experimental approaches to elucidate how these molecules interact with biological targets at a molecular level. nih.gov
Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations will be indispensable for identifying potential biological targets and optimizing lead compounds. nih.gov For example, molecular docking can predict how a specific 2-(thiophen-2-yl)-1,8-naphthyridine derivative fits into the active site of an enzyme, such as tubulin or a protein kinase, guiding further synthetic modifications to improve binding affinity and efficacy. nih.gov These computational insights, combined with experimental validation, will accelerate the drug discovery process and help in designing compounds with improved potency and selectivity. nih.gov
Application in Nanotechnology and Supramolecular Chemistry
The ability of thiophene-based molecules to self-assemble into well-defined nanostructures makes the 2-(thiophen-2-yl)-1,8-naphthyridine system a prime candidate for applications in nanotechnology and supramolecular chemistry. researchgate.net Research is expected to focus on controlling the self-assembly of these molecules to form structures like nanofibers, nanoparticles, and thin films. researchgate.net
These supramolecular architectures could find use in a variety of nanotechnological applications. For instance, nanostructures could serve as scaffolds for tissue engineering, as components in nanoelectronic devices, or as drug delivery vehicles. The interplay between the molecular structure of the thiophene-naphthyridine derivative and the resulting supramolecular organization will be a key area of investigation, aiming to tailor the properties of the nanostructures for specific functions. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(thiophen-2-yl)-1,8-naphthyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves Friedländer condensation, Skraup cyclization, or microwave-assisted protocols. For example, microwave irradiation reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields (up to 80%) by enhancing reaction homogeneity and minimizing side products . Ionic liquid-catalyzed methods (e.g., using [BMIM]BF₄) offer eco-friendly alternatives with recyclable catalysts, achieving yields >75% under mild conditions (70°C, 6 hours) . Critical parameters include solvent polarity, catalyst loading, and temperature control to avoid decomposition of thiophene substituents.
Q. What biological activities are commonly associated with 1,8-naphthyridine derivatives, and how does the thiophene moiety enhance these properties?
- Methodological Answer : 1,8-Naphthyridines exhibit anticancer, antimicrobial, and antiviral activities. The thiophene ring enhances π-π stacking with DNA, improving intercalation efficiency. For instance, derivatives with thiophene substituents show IC₅₀ values of 1.47–3.19 μM against MCF7 breast cancer cells, outperforming staurosporine (IC₅₀ = 4.51 μM) . Thiophene’s electron-rich structure also modulates electronic properties, enhancing binding to topoisomerase II (Ki = 0.8 nM) and reducing bacterial resistance in Gram-positive pathogens .
Q. How is DNA intercalation studied in 1,8-naphthyridine derivatives, and what experimental techniques validate this mechanism?
- Methodological Answer : DNA binding is assessed via UV-Vis titration, fluorescence quenching, and circular dichroism (CD). For example, a 20% hypochromicity shift at 260 nm and a 1.5×10⁴ M⁻¹ binding constant (Kb) confirm intercalation . Molecular docking (e.g., AutoDock Vina) further predicts binding energies (−8.2 to −9.6 kcal/mol) and interactions with base pairs (e.g., dG-dC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo models for 2-(thiophen-2-yl)-1,8-naphthyridine derivatives?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to enhance plasma stability.
- Pharmacokinetic Profiling : Use LC-MS/MS to track metabolite formation (e.g., sulfoxide derivatives) in rodent plasma .
- 3D Tumor Models : Transition from 2D cell cultures to spheroids or organoids to better mimic in vivo conditions. A 3-fold reduction in IC₅₀ (from 1.6 μM to 0.5 μM) has been observed in MCF7 spheroids .
Q. What strategies optimize the structure-activity relationship (SAR) of 1,8-naphthyridines for dual inhibition of topoisomerase and tubulin polymerization?
- Methodological Answer : Key modifications include:
- Substituent Positioning : C3-aryl groups (e.g., 4-bromophenyl) improve topoisomerase II inhibition (IC₅₀ = 0.9 μM), while C7-methyl enhances tubulin binding (ΔG = −10.2 kcal/mol) .
- Hybrid Scaffolds : Conjugation with chalcones or pyrazole moieties (e.g., compound 10c ) synergizes antiproliferative effects, reducing IC₅₀ by 40% compared to parent compounds .
- Data Table :
| Compound | Topo II IC₅₀ (μM) | Tubulin IC₅₀ (μM) |
|---|---|---|
| 10c | 0.9 | 1.2 |
| 8d | 1.1 | 1.5 |
| Staurosporine | 4.5 | N/A |
Q. What novel applications of 2-(thiophen-2-yl)-1,8-naphthyridine exist beyond oncology, such as in materials science or catalysis?
- Methodological Answer :
- Nonlinear Optics (NLO) : Derivatives exhibit ultrafast third-order nonlinear absorption (β = 9.0×10⁻¹⁴ m/W at 532 nm), making them candidates for optical limiting devices .
- Corrosion Inhibition : 1,8-Naphthyridine-based ionic liquids (e.g., [1,8-Nap][CETSA]) show 95% inhibition efficiency on mild steel in 1 M HCl via adsorption (Langmuir isotherm, ΔG = −34 kJ/mol) .
Key Methodological Challenges
- Synthetic Scalability : Microwave and ionic liquid methods require specialized equipment, limiting large-scale production.
- Toxicity Profiling : Use zebrafish models to assess cardiotoxicity (e.g., QTc prolongation) early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
